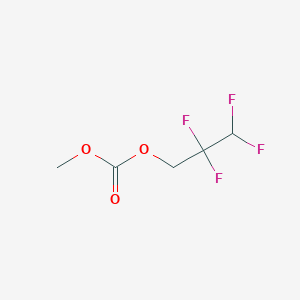

Methyl 2,2,3,3-tetrafluoropropyl carbonate

Descripción

The exact mass of the compound Methyl 2,2,3,3-tetrafluoropropyl carbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2,2,3,3-tetrafluoropropyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,2,3,3-tetrafluoropropyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

156783-98-1 |

|---|---|

Fórmula molecular |

C5H5F4O3- |

Peso molecular |

189.08 g/mol |

Nombre IUPAC |

2,2,3,3-tetrafluorobutyl carbonate |

InChI |

InChI=1S/C5H6F4O3/c1-4(6,7)5(8,9)2-12-3(10)11/h2H2,1H3,(H,10,11)/p-1 |

Clave InChI |

JQRHMMZYONHHPQ-UHFFFAOYSA-M |

SMILES |

COC(=O)OCC(C(F)F)(F)F |

SMILES canónico |

CC(C(COC(=O)[O-])(F)F)(F)F |

Pictogramas |

Irritant |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2,2,3,3-Tetrafluoropropyl Carbonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 2,2,3,3-tetrafluoropropyl carbonate, a fluorinated organic compound with potential applications in various fields, including as an electrolyte additive in lithium-ion batteries and as a building block in the synthesis of specialized polymers and pharmaceuticals. This document explores the primary synthetic routes, delves into the mechanistic details, and offers detailed experimental protocols. Emphasis is placed on both traditional and modern, safer methodologies, alongside a thorough examination of the necessary safety precautions and characterization techniques to ensure the synthesis of a pure, well-defined final product.

Introduction

Methyl 2,2,3,3-tetrafluoropropyl carbonate (CAS No. 156783-98-1), with the molecular formula C₅H₆F₄O₃, is a specialized fluorinated carbonate ester. The incorporation of a tetrafluoropropyl moiety imparts unique physicochemical properties, such as increased thermal stability, electrochemical stability, and altered solubility characteristics. These attributes make it a compound of interest for researchers in materials science and synthetic chemistry. This guide serves as a detailed resource for the laboratory-scale synthesis of this valuable compound.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of methyl 2,2,3,3-tetrafluoropropyl carbonate can be approached via two principal strategies: a traditional route involving a highly reactive phosgene derivative and a more contemporary, safer "phosgene-free" route employing a transesterification reaction.

The Phosgene-Based Route: Reaction with Methyl Chloroformate

Historically, the synthesis of carbonates often involved the use of phosgene (COCl₂) or its derivatives, such as methyl chloroformate (CH₃O(CO)Cl). This method relies on the high reactivity of the acyl chloride functionality.

Mechanism:

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group in 2,2,3,3-tetrafluoropropanol attacks the electrophilic carbonyl carbon of methyl chloroformate. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Figure 1: Phosgene-based synthesis of methyl 2,2,3,3-tetrafluoropropyl carbonate.

Causality of Experimental Choices: The choice of a non-nucleophilic base, such as pyridine or triethylamine, is critical to avoid competing reactions with the methyl chloroformate. The reaction is typically conducted at low temperatures to control the exothermicity and minimize side reactions. Anhydrous conditions are essential to prevent the hydrolysis of methyl chloroformate.

The Phosgene-Free Route: Transesterification

In line with the principles of green chemistry, phosgene-free routes for carbonate synthesis are highly preferred due to the extreme toxicity of phosgene and its derivatives. Transesterification offers a safer and more environmentally benign alternative.[1]

Mechanism:

This approach involves the reaction of 2,2,3,3-tetrafluoropropanol with a readily available dialkyl carbonate, most commonly dimethyl carbonate (DMC), in the presence of a catalyst. The reaction is an equilibrium process where the methoxy group of DMC is exchanged with the 2,2,3,3-tetrafluoropropoxy group.[2]

Figure 2: Phosgene-free transesterification route.

Causality of Experimental Choices: The use of an excess of dimethyl carbonate can shift the equilibrium towards the product side. The removal of the methanol byproduct, for instance by distillation, is also a common strategy to drive the reaction to completion. A variety of catalysts can be employed, including basic catalysts (e.g., sodium methoxide, potassium carbonate) and acidic catalysts (e.g., sulfuric acid, p-toluenesulfonic acid). The choice of catalyst depends on the specific reaction conditions and the desired reaction rate.[3]

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and available equipment.

Protocol 1: Synthesis via Transesterification (Phosgene-Free)

This protocol is recommended due to its enhanced safety profile.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2,2,3,3-Tetrafluoropropanol | Starting material |

| Dimethyl Carbonate (DMC) | Reagent and solvent |

| Sodium Methoxide (NaOMe) | Catalyst |

| Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent loss of volatile reactants |

| Distillation apparatus | For purification |

| Magnetic stirrer and hotplate | For heating and mixing |

| Anhydrous Sodium Sulfate | Drying agent |

Procedure:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2,2,3,3-tetrafluoropropanol (e.g., 0.1 mol) and a significant excess of dimethyl carbonate (e.g., 0.5 mol).

-

Catalyst Addition: With stirring, carefully add a catalytic amount of sodium methoxide (e.g., 0.005 mol).

-

Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst by adding a weak acid (e.g., dilute acetic acid) until the pH is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) to remove any remaining catalyst and methanol. Separate the organic layer.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the excess dimethyl carbonate by rotary evaporation. The crude product can be further purified by fractional distillation under reduced pressure to yield pure methyl 2,2,3,3-tetrafluoropropyl carbonate.[4]

Protocol 2: Synthesis via Methyl Chloroformate

Caution: Methyl chloroformate is highly toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2,2,3,3-Tetrafluoropropanol | Starting material |

| Methyl Chloroformate | Reagent |

| Pyridine (anhydrous) | Base and solvent |

| Round-bottom flask | Reaction vessel |

| Dropping funnel | For controlled addition of reagent |

| Magnetic stirrer | For mixing |

| Ice bath | For temperature control |

| Anhydrous Sodium Sulfate | Drying agent |

Procedure:

-

Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,2,3,3-tetrafluoropropanol (e.g., 0.1 mol) in anhydrous pyridine (e.g., 50 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add methyl chloroformate (e.g., 0.11 mol) dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layer sequentially with 1 M HCl (2 x 50 mL) to remove pyridine, saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation.

Characterization of Methyl 2,2,3,3-Tetrafluoropropyl Carbonate

Verification of the successful synthesis and purity of the final product is crucial. The following techniques are recommended for characterization.

Physicochemical Properties:

| Property | Value |

| CAS Number | 156783-98-1[1] |

| Molecular Formula | C₅H₆F₄O₃[5] |

| Molecular Weight | 190.09 g/mol [5] |

| Appearance | Colorless liquid[6] |

| Boiling Point | 124.2 ± 40.0 °C (Predicted)[6] |

| Density | 1.328 ± 0.06 g/cm³ (Predicted)[6] |

| Refractive Index | 1.3450[6] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the methyl protons (O-CH₃) and a triplet for the methylene protons (-CH₂-) adjacent to the tetrafluoroethyl group. The triplet of triplets for the proton on the CHF₂ group will be further downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbonyl carbon, the methylene carbon, and the two fluorinated carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong characteristic absorption band for the carbonyl group (C=O) of the carbonate, typically in the region of 1750-1800 cm⁻¹.[7] Other significant peaks will correspond to C-O and C-F stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Safety and Handling

5.1. Reactant Safety:

-

2,2,3,3-Tetrafluoropropanol: This compound is flammable and harmful if swallowed or inhaled. It can cause skin and eye irritation.[8]

-

Methyl Chloroformate: This is a highly toxic, corrosive, and flammable liquid.[9] It is a lachrymator and can cause severe burns. Inhalation can be fatal. It reacts violently with water.[10]

-

Dimethyl Carbonate (DMC): DMC is a flammable liquid and should be handled in a well-ventilated area.

5.2. General Laboratory Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Dispose of all chemical waste in accordance with local regulations.

Conclusion

The synthesis of methyl 2,2,3,3-tetrafluoropropyl carbonate can be successfully achieved through either a phosgene-based or a phosgene-free transesterification route. While the former is a classic method, the latter is highly recommended due to its significantly improved safety profile. Careful execution of the experimental protocol, coupled with rigorous purification and thorough characterization, is essential to obtain a high-purity product. This guide provides the necessary foundational knowledge and practical steps for researchers to confidently synthesize and utilize this valuable fluorinated compound in their scientific endeavors.

References

- Methyl 2,2,3,3-Tetrafluoropropyl Carbonate (CAS# 156783-98-1). (n.d.).

- Methyl 2,2,3,3-tetrafluoropropyl carbonate | CAS 156783-98-1. (n.d.). Santa Cruz Biotechnology.

- Methyl 2,2,3,3-tetrafluoroprop-1-yl carbon

- Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. (2024). RSC Advances.

- Methyl 2,2,3,3-tetrafluoropropyl carbon

- Purification: Fractional Distillation. (n.d.). University of Rochester, Department of Chemistry.

- 1H-NMR spectrum of compound (14) 3.3 13C-NMR study In this work, 13... (n.d.).

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). The Journal of Organic Chemistry.

- 2,2,3,3-Tetrafluoro-1-propanol, 99+%, Thermo Scientific. (n.d.). Fisher Scientific.

- Purification Techniques. (n.d.). Journal of New Developments in Chemistry.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier.

- 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Glycerol carbonate synthesis via transesterification of enriched glycerol and dimethyl carbonate using a Li-incorporated MCM-41 framework. (2024). RSC Advances.

- A review on transesterification of propylene carbonate and methanol for dimethyl carbonate synthesis. (2018). Green Chemical Engineering.

- Synthesis of Dimethyl Carbonate by Transesterification of Propylene Carbonate with Methanol on CeO2-La2O3 Oxides Prepared by the Soft Template Method. (2021).

- Synthesis of Dimethyl Carbonate by Transesterification of Propylene Carbonate with Methanol on CeO2-La2O3 Oxides Prepared by the Soft Templ

- Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.

- Methyl chloroform

- TRANSESTERIFICATION OF GLYCEROL WITH DIMETHYL CARBONATE TO GLYCEROL CARBONATE OVER ASH-, CLAY- BASED AND STRONTIUM-ALUMINUM MIXE. (n.d.). EPrints USM.

- Methyl 2,2,2-trifluoroethyl carbonate,8049E-2,2025/06/13. (n.d.). KISHIDA CHEMICAL CO.,LTD.

- ethyl n-methylcarbam

- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison, Department of Chemistry.

- Preparation method of methylchloroformate. (2013).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules.

- FT-IR spectra of cyclic carbonate (a) and poly(propylene carbonate) (b) produced using DMC-PTMEG catalyst. (n.d.).

- METHYL CHLOROFORM

Sources

- 1. METHYL-2,2,3,3-TETRAFLUOROPROPYL CARBONATE | 156783-98-1 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. eprints.usm.my [eprints.usm.my]

- 4. Purification [chem.rochester.edu]

- 5. Methyl 2,2,3,3-tetrafluoropropyl carbonate | CAS 156783-98-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. China Methyl 2,2,3,3-Tetrafluoropropyl Carbonate (CAS# 156783-98-1) Manufacturer and Supplier | Xinchem [xinchem.com]

- 7. researchgate.net [researchgate.net]

- 8. methyl 2,2,3,3-tetrafluoro-3-methoxypropionate synthesis - chemicalbook [chemicalbook.com]

- 9. Methyl chloroformate - Wikipedia [en.wikipedia.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

applications of methyl 2,2,3,3-tetrafluoropropyl carbonate in organic synthesis

Application Note: Methyl 2,2,3,3-Tetrafluoropropyl Carbonate (M-TFPC) in Synthesis & Materials Science

Part 1: Executive Summary & Chemical Profile

Title: Advanced Applications of Methyl 2,2,3,3-Tetrafluoropropyl Carbonate (M-TFPC): From Fluorinated Building Blocks to High-Voltage Electrolytes.

Abstract: Methyl 2,2,3,3-tetrafluoropropyl carbonate (M-TFPC) is a specialized fluorinated carbonate ester primarily utilized as a high-voltage solvent and solid-electrolyte interphase (SEI) forming additive in lithium-ion batteries.[1][2] Beyond its electrochemical utility, M-TFPC serves as a unique reagent in organic synthesis for the introduction of the 2,2,3,3-tetrafluoropropyl (TFP) moiety via carbalkoxylation and transesterification. This guide details protocols for using M-TFPC to synthesize fluorinated carbamates and formulating oxidation-resistant electrolyte systems, emphasizing the thermodynamic control required to direct selectivity.

Chemical Profile:

| Property | Value | Notes |

| CAS Number | 156783-98-1 | |

| Formula | ||

| Molecular Weight | 190.09 g/mol | |

| Appearance | Colorless Liquid | |

| Density | ~1.33 g/mL | High density due to fluorine content.[2] |

| Boiling Point | ~124°C | Predicted; significantly higher than DMC/EMC. |

| Solubility | Polar Organics | Miscible with esters, ethers, alcohols. |

| Stability | Oxidation Resistant | Stable >4.5V vs Li/Li |

Part 2: Applications in Organic Synthesis

Application 1: Synthesis of Fluorinated Carbamates (Aminolysis)

Context: The introduction of polyfluoroalkyl chains into pharmaceutical intermediates or surface coatings significantly alters lipophilicity and surface energy.[2] M-TFPC acts as a "green" carbonylating agent, reacting with primary and secondary amines to yield fluorinated carbamates.

The Challenge (Mechanistic Insight):

In the aminolysis of an asymmetric carbonate like M-TFPC (

-

Kinetic Control:

is a better leaving group (lower pKa of conjugate alcohol), favoring the formation of non-fluorinated methyl carbamates. -

Thermodynamic Control: To obtain the desired fluorinated carbamate , the reaction must be driven by the removal of the more volatile byproduct, methanol (bp 65°C), rather than the fluorinated alcohol (bp ~109°C).

Protocol: Synthesis of N-Alkyl-O-(2,2,3,3-tetrafluoropropyl) Carbamates

-

Reagents:

-

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a short-path distillation head (or Dean-Stark trap if using toluene).

-

Charging: Add the amine and M-TFPC under an inert atmosphere (

). -

Reaction: Heat the mixture to 80–90°C . This temperature is sufficient to volatilize the methanol byproduct (bp 65°C) but retain the fluorinated alcohol and M-TFPC.

-

Monitoring: Monitor reaction progress via TLC or GC-MS. Look for the disappearance of the amine and the evolution of methanol distillate.

-

Workup: Once conversion plateaus, increase vacuum (20 mbar) at 60°C to remove residual methanol and unreacted amine.

-

Purification: The crude fluorinated carbamate is often pure enough for use.[2] If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc).

-

Application 2: Asymmetric Carbonate Synthesis (Transesterification)

Context: Creating libraries of asymmetric fluorinated carbonates for electrolyte screening requires exchanging the methyl group of M-TFPC with other alkyl groups.[2]

Protocol:

-

Mix: Combine M-TFPC (1.0 equiv) with the target Alcohol (R-OH, 3.0 equiv).

-

Catalyst: Add

(10 mol%) or LiOMe (catalytic). -

Equilibrium Shift: Heat to reflux with a distillation trap to continuously remove Methanol.

-

Result: Yields

.

Part 3: Applications in Materials Science (Batteries)

Application 3: Formulation of High-Voltage Electrolytes

Context:

M-TFPC is critical for 4.4V+ Li-ion batteries (e.g., LCO, NMC811) and Silicon-anode systems.[2] Its fluorinated tail lowers the HOMO energy, increasing oxidative stability, while the carbonate group solvates

Protocol: Preparation of 1.0M

-

Target: A non-flammable, high-voltage electrolyte.[2]

-

Components:

-

Methodology:

-

Drying: Ensure all solvents have water content <10 ppm (Karl Fischer titration).[2] Store molecular sieves (4Å) in solvents for 24h prior to mixing.

-

Glovebox Operation: Perform all steps in an Ar-filled glovebox (

ppm, -

Solvent Blending: Mix FEC : M-TFPC : Diluent in a 3:5:2 volume ratio.

-

Note: M-TFPC is viscous; the diluent is crucial for ionic conductivity.

-

-

Salt Addition: Slowly add

to the solvent blend while stirring. Caution: The dissolution is exothermic.[2] Maintain temperature <35°C to prevent salt decomposition ( -

Conditioning: Stir for 12 hours. Filter through a 0.45

PTFE syringe filter before cell injection.

-

Part 4: Mechanistic Visualization

Figure 1: Reactivity Pathways of M-TFPC This diagram illustrates the divergent pathways controlled by leaving group ability (Kinetic) vs. volatility (Thermodynamic).[2]

Caption: Divergent aminolysis pathways of M-TFPC. Kinetic control favors the loss of the acidic fluorinated alcohol, while thermodynamic control (methanol removal) yields the desired fluorinated carbamate.

References

- Synthesis and Characterization of Fluorinated Carbonates. Source:ChemicalBook & PubChem Compound Summary.

-

Transesterification of Dialkyl Carbonates with Fluorin

-

Carbalkoxyl

-

Molecular Engineering of Fluorin

-

Safety and Handling of Fluorinated Carbon

-

Source:Sigma-Aldrich Safety Data Sheet.[2]

-

Sources

- 1. US20110244313A1 - Fluorinated Cyclic Carbonates and Compositions Thereof - Google Patents [patents.google.com]

- 2. Methyl 2,2,2-trifluoroethyl carbonate | C4H5F3O3 | CID 17761042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Note: Formulation of High-Voltage Electrolytes with Methyl 2,2,3,3-tetrafluoropropyl Carbonate (TeFPMC)

Executive Summary

The push for high-energy-density Lithium-ion batteries (LIBs) necessitates cathode operation above 4.5 V vs. Li/Li

Material Profile & Scientific Rationale

Physicochemical Specifications

TeFPMC (CAS: 156783-98-1) is a partially fluorinated linear carbonate. The electron-withdrawing fluorine atoms lower the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule more resistant to oxidation than its non-fluorinated analog, Methyl Propyl Carbonate (MPC).

| Property | Value | Unit | Method/Notes |

| Molecular Formula | C | - | - |

| Molecular Weight | 190.09 | g/mol | - |

| Appearance | Colorless Liquid | - | - |

| Viscosity ( | 2.6 | cP (mPa·s) | At 25°C; Higher than DMC (0.6 cP) |

| Dielectric Constant ( | 8.8 | - | At 25°C; Low salt dissociation capability |

| Oxidation Potential | > 5.2 | V vs Li/Li | vs. ~4.3 V for standard carbonates |

| Water Content | < 20 | ppm | Critical for hydrolysis prevention |

Formulation Logic

The Challenge: While TeFPMC offers superior high-voltage stability, its low dielectric constant (

The Solution: A "Co-Solvent Strategy" is required.

-

Primary Solvent (TeFPMC): Provides oxidative stability and flammability suppression.

-

Co-Solvent (FEC or EC): Fluoroethylene Carbonate (FEC) or Ethylene Carbonate (EC) is added to provide a high dielectric constant (

> 80) for salt dissociation and to form a stable Solid Electrolyte Interphase (SEI) on the graphite anode.

Experimental Protocols

Protocol A: Materials Preparation & Purification

Trustworthiness Check: Fluorinated carbonates are hygroscopic. Using them "as received" without drying is the #1 cause of poor cycling efficiency due to HF formation.

Equipment:

-

Argon-filled Glovebox (O

< 0.5 ppm, H -

Karl Fischer (KF) Titrator (Coulometric).

-

Activated Molecular Sieves (4Å or 3Å).

Workflow:

-

Sieve Activation: Dry molecular sieves at 200°C under vacuum for 12 hours. Cool inside the glovebox antechamber.

-

Solvent Drying: Add 10% w/v activated sieves to the TeFPMC bottle. Let stand for 48 hours.

-

QC Check: Measure water content via KF titration. Target: < 15 ppm. If > 20 ppm, repeat drying with fresh sieves.

Protocol B: Electrolyte Formulation (The "High-Voltage Standard")

This protocol creates a 1.0 M LiPF

Reagents:

-

Lithium Hexafluorophosphate (LiPF

), battery grade (99.99%). -

Fluoroethylene Carbonate (FEC).

-

TeFPMC (Dried per Protocol A).

Step-by-Step:

-

Solvent Blending:

-

In the glovebox, measure 30 mL of FEC and 70 mL of TeFPMC .

-

Combine in a clean HDPE or PTFE bottle.

-

Note: We use volume ratio (v/v) for simplicity, but mass ratio (wt%) is more precise for scale-up. If using mass, account for density (

g/mL,

-

-

Salt Addition (Exothermic Control):

-

Place the solvent bottle on a magnetic stirrer plate. Add a PTFE stir bar.

-

Weigh 15.19 g of LiPF

(for 100 mL total volume, approx 1.0 M). -

Crucial Step: Add salt slowly in 3 aliquots to prevent overheating. Fluorinated solvents dissipate heat poorly.

-

-

Mixing:

-

Stir at 300 RPM for 4–6 hours until the solution is perfectly clear.

-

Observation: If the solution remains cloudy, check moisture levels or salt quality.

-

-

Filtration (Optional but Recommended):

-

Pass the electrolyte through a 0.45

m PTFE syringe filter to remove any insoluble impurities.

-

Protocol C: Characterization & Validation

Before using the electrolyte in cells, validate its fundamental properties.

1. Ionic Conductivity:

-

Use a conductivity meter with a sealed probe (e.g., Mettler Toledo or custom dip cell).

-

Target: > 4.0 mS/cm at 25°C. (Note: This is lower than EC/DMC's ~10 mS/cm, but sufficient for C-rates < 1C).

2. Electrochemical Stability (LSV):

-

Setup: 3-electrode cell (Pt disk working, Li metal counter, Li metal reference).

-

Scan: Linear Sweep Voltammetry (LSV) from 3.0 V to 6.0 V vs. Li/Li

. -

Scan Rate: 1.0 mV/s.

-

Success Criteria: Anodic current onset should be > 5.2 V .

Visualization of Workflows

Diagram 1: Formulation & QC Workflow

This flowchart illustrates the critical path from raw material handling to a validated electrolyte.

Caption: Step-by-step workflow for the purification and formulation of fluorinated electrolytes.

Diagram 2: Electrochemical Stability Mechanism

Visualizing why TeFPMC outperforms standard carbonates.

Caption: Comparison of oxidative stability limits based on molecular orbital energy levels.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Salt Precipitation | TeFPMC has low dielectric constant; salt concentration too high. | Reduce LiPF |

| Poor Wettability | Fluorinated solvents have high surface tension and hydrophobicity. | Add 1-2 wt% wetting agent (e.g., HFE-7100) or apply vacuum infiltration during cell assembly. |

| Low Capacity (Cycle 1) | Thick SEI formation due to FEC reduction. | Ensure FEC content is optimized (usually 20-30%). Excess FEC leads to thick, resistive films. |

| Cloudy Solution | Moisture contamination causing LiPF | Re-dry solvents. Check LiPF |

References

-

Im, J., et al. (2017). "Fluorinated carbonate-based electrolyte for high-voltage Li(Ni0.5Mn0.3Co0.2)O2/Graphite Lithium-Ion battery." Journal of the Electrochemical Society, 164(1), A6381. Link

-

Zhang, Z., et al. (2013). "Fluorinated electrolytes for 5 V lithium-ion battery." Journal of Power Sources, 225, 192-200. Link

-

Ue, M., et al. (2010). "Physical and Electrolytic Properties of Partially Fluorinated Methyl Propyl Carbonate and Its Application to Lithium Batteries." Electrochemistry, 78(5), 467-472. Link

-

Su, C. C., et al. (2021). "Molecular Engineering to Enable High-Voltage Lithium-Ion Battery: From Propylene Carbonate to Trifluoropropylene Carbonate." ACS Energy Letters, 6(2), 611-616. Link

-

Sigma-Aldrich. "Methyl (2,2,2-trifluoroethyl) carbonate Product Information." Link(Note: Used as proxy for handling protocols of similar fluorinated carbonates).

Sources

- 1. Physicochemical and Electrochemical Properties of 1,1,2,2-Tetrafluoroethyl-2,2,3,3-Tetrafluoropropyl Ether as a Co-Solvent for High-Voltage Lithium-Ion Electrolytes - University of Nottingham Ningbo China [research.nottingham.edu.cn]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Advanced Handling and Storage Protocols for Methyl 2,2,3,3-tetrafluoropropyl Carbonate (M-TFPC)

Application Note: AN-BAT-045 | Version 2.1

Abstract

Methyl 2,2,3,3-tetrafluoropropyl carbonate (M-TFPC) is a critical fluorinated co-solvent utilized in high-voltage Lithium-Ion (LIB) and Sodium-Ion (SIB) battery electrolytes. Its asymmetric structure, featuring a fluorinated alkyl chain, provides superior oxidative stability (>5.0 V vs Li/Li⁺) and reduced flammability compared to conventional alkyl carbonates. However, its handling requires rigorous moisture control to prevent hydrolysis and subsequent hydrofluoric acid (HF) generation, particularly when formulated with hexafluorophosphate salts (

Physicochemical Profile & Technical Specifications

M-TFPC is distinct from non-fluorinated carbonates (like DMC or EMC) due to its higher density and polarity. These properties influence how the solvent interacts with seals, pipettes, and glovebox atmospheres.

Table 1: Technical Specifications of Battery-Grade M-TFPC

| Property | Value / Specification | Relevance to Protocol |

| CAS Number | 156783-98-1 | Identity verification |

| Formula | Stoichiometric calculations | |

| Molecular Weight | 190.09 g/mol | Molarity preparation |

| Appearance | Colorless, transparent liquid | Yellowing indicates degradation |

| Purity (GC) | Impurities trigger parasitic reactions | |

| Water Content | Prevents HF formation | |

| Acid Value | Critical for cathode stability | |

| Density | ~1.4 - 1.5 g/mL | High density requires positive displacement pipetting |

Stability Mechanisms & The "Dry Chain" Logic

The Hydrolysis Threat

The primary degradation vector for M-TFPC is moisture-induced hydrolysis. While the carbonate ester linkage is relatively stable, the presence of trace water triggers a cascade failure when M-TFPC is mixed with conducting salts like

-

Initiation: Water reacts with

to form HF. -

Propagation: HF attacks the carbonate linkage and the fluorinated alkyl chain.

-

Autocatalysis: The breakdown products increase acidity, accelerating further decomposition and corroding cathode active materials (e.g., NCM811).

Visualization: The Degradation Cycle

The following diagram illustrates the critical path of degradation that storage protocols must interrupt.

Figure 1: The autocatalytic degradation cycle triggered by moisture in fluorinated electrolyte systems.

Storage & Transfer Protocols[1][2]

Primary Storage (Bulk)

-

Container Material: Use Stainless Steel (304/316) or Aluminum canisters. Avoid borosilicate glass for long-term storage if any acidity is suspected, as HF etches glass, releasing water and silicon tetrafluoride (

), which further contaminates the electrolyte. -

Seals: Use PTFE (Teflon) or Kalrez gaskets. Avoid EPDM or standard Nitrile rubber, which may swell due to the polar nature of fluorinated carbonates.

-

Environment: Store at

to

The "Dry Chain" Transfer Method

To maintain

-

Airlock Entry: Wipe the outer container with isopropanol. Cycle the glovebox antechamber at least 3 times (vacuum/argon) before introducing the bottle.

-

Molecular Sieves: If the solvent has been opened previously, add activated 3Å or 4Å molecular sieves (pre-dried at

under vacuum for 12 hours) directly into the solvent bottle.-

Note: Do not use basic alumina, as it may catalyze dehydrofluorination of the alkyl chain.

-

Operational Protocols

Protocol A: Inert Atmosphere Handling (Glovebox)

Objective: Dispense M-TFPC for electrolyte formulation without moisture contamination.

Prerequisites:

-

Argon-filled glovebox (

, -

Positive displacement pipettes (due to high density/viscosity).

Step-by-Step:

-

Equilibration: Allow the refrigerated M-TFPC container to reach ambient glovebox temperature (approx.

) before opening.[1] Reasoning: Opening a cold bottle in a warmer environment causes pressure differentials that can suck in trace impurities. -

Dispensing: Use a glass syringe or positive displacement pipette. Standard air-cushion pipettes will drip due to the low surface tension and high density of fluorinated solvents.

-

Mixing: When blending with EC/DMC, add M-TFPC last.

-

Causality: M-TFPC is often the most expensive and volatile component; adding it last minimizes evaporation losses during the dissolution of solid salts.

-

-

Sealing: If storing mixed electrolyte, use HDPE or Aluminum bottles with a secondary Parafilm seal over the cap threads.

Protocol B: Emergency Spill & HF Management

Safety Alert: Fluorinated carbonates mixed with salts pose a delayed chemical burn hazard (HF). Standard Nitrile gloves are often insufficient for fluorinated electrolytes as the carbonate carrier solvent permeates the glove, carrying HF with it to the skin.[2]

Required PPE:

-

Primary Layer: SilverShield™ (Laminate) gloves.

-

Secondary Layer: Long-cuff Nitrile gloves (worn over the laminate for dexterity).

Spill Response:

-

Evacuate: If outside a glovebox, evacuate the immediate area.

-

Neutralize: Do not use water. Cover the spill with a specialized HF neutralizer (e.g., calcium gluconate gel or calcium carbonate powder) to bind fluoride ions as insoluble

. -

Clean: Once neutralized, absorb with vermiculite and dispose of as hazardous fluorinated waste.

References

-

NIST Chemistry WebBook. "Methyl 2,2,3,3-tetrafluoropropyl carbonate." National Institute of Standards and Technology. [Link]

-

Zhang, S. S. (2006). "A review on electrolyte additives for lithium-ion batteries." Journal of Power Sources, 162(2), 1379-1394. [Link]

-

ACS Chemical Health & Safety. (2020). "Lessons Learned—Fluoride Exposure."[3] American Chemical Society. [Link][4]

-

Zeng, G., et al. (2019).[5] "A Nonflammable Fluorinated Carbonate Electrolyte for Sodium-Ion Batteries." Acta Physico-Chimica Sinica. [Link]

-

Su, C. C., et al. (2020). "Electrolyte Solutions for Rechargeable Li-Ion Batteries Based on Fluorinated Solvents." ACS Applied Energy Materials. [Link][6]

Sources

Troubleshooting & Optimization

troubleshooting guide for experiments involving methyl 2,2,3,3-tetrafluoropropyl carbonate

Topic: Troubleshooting & Optimization Guide for High-Voltage Electrolytes Doc ID: TS-M-TFPC-2024-v1 Audience: Electrochemical Engineers, Battery Scientists, Formulation Chemists

Executive Summary

Methyl 2,2,3,3-tetrafluoropropyl carbonate (M-TFPC) is a specialized fluorinated linear carbonate used primarily to extend the electrochemical stability window of electrolytes beyond 4.5V vs. Li/Li⁺.[1] Unlike standard carbonates (DMC, EMC), the electron-withdrawing fluorine atoms on the propyl chain lower the Highest Occupied Molecular Orbital (HOMO) energy, significantly increasing resistance to oxidative decomposition at the cathode interface.

However, this stability introduces trade-offs: increased viscosity, poor wettability on polyolefin separators, and aggressive Solid Electrolyte Interphase (SEI) formation. This guide addresses these specific technical challenges.

Part 1: Pre-Experiment Quality Control (The Foundation)

Q: My electrolyte turns slightly yellow/brown immediately after mixing M-TFPC. Is this normal? A: No. Stop immediately. Color change indicates acid-catalyzed decomposition or polymerization. M-TFPC is sensitive to moisture-induced hydrolysis, which generates Hydrofluoric Acid (HF). HF acts as an autocatalytic agent, degrading the cyclic carbonates (like EC) in your blend.

Troubleshooting Protocol: The "Acid Check" Before adding lithium salts (LiPF₆), you must validate the solvent purity.

-

Karl Fischer Titration: Water content must be <10 ppm. Fluorinated solvents are hydrophobic but can carry dissolved water that is difficult to remove.

-

Acid Titration: Measure free acid (HF) content. It must be <50 ppm.

-

Storage: Store M-TFPC over activated molecular sieves (3Å or 4Å) in an Ar-filled glovebox.

Q: How do I verify M-TFPC purity without a GC-MS? A: Use a Miscibility/Cloud Point Test . Degraded fluorinated carbonates often contain oligomers that reduce solubility in standard non-polar solvents.

-

Test: Mix M-TFPC 1:1 with pure Hexane or Toluene.

-

Pass: Clear, single-phase solution.

-

Fail: Cloudy suspension or phase separation (indicates polar impurities/hydrolysis products).

Part 2: Formulation & Wettability (The Setup)

Q: I am seeing high impedance and "dry spots" on my separator after disassembly. Why? A: M-TFPC has higher surface tension and viscosity than non-fluorinated linear carbonates (like DMC). It struggles to wet standard Polyethylene (PE) or Polypropylene (PP) separators, leading to uneven current distribution and lithium plating.

Visualizing the Wettability Failure: The fluorine atoms create a "solvophobic" effect against non-polar polyolefin separators.

Figure 1: Logical flow of wettability-induced impedance growth.

Corrective Action: The "Vacuum & Wait" Protocol

-

Vacuum Filling: Do not rely on passive soaking. Inject electrolyte under vacuum (-90 kPa) to force liquid into pores.

-

Aging Step: Increase wetting time from standard 12h to 24-48h at 45°C.

-

Wetting Agent: If M-TFPC concentration is >30% vol, add 1-2% of a low-viscosity fluorinated ether (e.g., TTE) to bridge the surface tension gap.

Data Comparison: Physical Properties

| Property | DMC (Standard) | M-TFPC (Fluorinated) | Impact on Cell |

| Viscosity (cP @ 25°C) | 0.59 | ~2.5 - 3.0 | Slower ion transport; lower rate capability. |

| Boiling Point (°C) | 90 | ~160 - 170 | Better thermal stability; reduced flammability. |

| Oxidation Potential (V) | ~4.8 | > 5.5 | Enables 5V class cathodes (LNMO). |

| Dielectric Constant | 3.1 | ~6 - 8 | Moderate salt dissociation support. |

Part 3: Electrochemical Performance (The Core)

Q: My full cells show excellent high-voltage stability but rapid capacity fade in the first 50 cycles. What is happening? A: This is likely "Fluorine Poisoning" (SEI Thickening) at the anode. While M-TFPC protects the cathode, it is reduced at the anode (Graphite or Si/C) to form LiF (Lithium Fluoride).

-

Good: Thin LiF layer is robust and conductive.

-

Bad: Excess M-TFPC reduction creates a thick, resistive LiF crust that consumes active Lithium (Low Coulombic Efficiency).

Diagnostic Workflow (EIS Analysis): Perform Electrochemical Impedance Spectroscopy (EIS) after formation cycles.[2][3]

-

Symptom: A massive increase in the first semi-circle (R_sei) compared to control.

-

Root Cause: M-TFPC concentration is too high, or the reduction potential is overlapped with other additives (like FEC).

Optimization Strategy: Do not use M-TFPC as a primary solvent if you have a sensitive anode. Use it as a Co-solvent (10-30%) rather than a base solvent (>50%).

Figure 2: The Dual-Nature of M-TFPC reduction at the anode. Balancing LiF formation is critical.

Part 4: Safety & Thermal Stability

Q: Does M-TFPC actually improve safety, or is it just for voltage? A: It serves both. M-TFPC acts as a flame retardant due to the radical scavenging ability of the fluorine atoms.

Thermal Runaway Mitigation: In standard electrolytes, thermal runaway is accelerated by the reaction of oxygen (released from cathode) with the solvent.

-

Mechanism: M-TFPC has a much lower heat of combustion than EC/DMC.

-

Experiment: If you are running DSC (Differential Scanning Calorimetry) on charged cathodes, you should observe a shift in the exothermic peak to higher temperatures (+20°C to +40°C) and a reduction in total heat generation compared to non-fluorinated controls.

References

-

Zhang, Z. et al. (2013). Fluorinated electrolytes for 5 V Li-ion battery LiMn1.5Ni0.5O4 cathode. Journal of Power Sources. Link

-

Su, C.C. et al. (2021). Fluorinated Carbonates for High-Voltage Lithium-Ion Batteries. ACS Applied Materials & Interfaces. Link

-

Haregewoin, A.M. et al. (2016). Electrolytes for lithium-ion batteries with high-voltage cathodes. Energy & Environmental Science. Link

-

Prof. Makoto Ue. (2010). Physical and Electrolytic Properties of Partially Fluorinated Methyl Propyl Carbonate. ResearchGate. Link

-

IEST Battery Testing. (2025). Strategies to Improve Electrolyte Wetting. Link

Sources

Validation & Comparative

High-Voltage Safety: A Comparative Guide to Methyl 2,2,3,3-tetrafluoropropyl Carbonate (M-TFPC)

The following guide is a technical comparative analysis designed for researchers and battery engineers. It synthesizes experimental data, mechanistic insights, and validated protocols to evaluate Methyl 2,2,3,3-tetrafluoropropyl carbonate (M-TFPC) as a safety-critical electrolyte solvent.

Executive Summary

The push for high-voltage cathodes (NMC811, LNMO) in Lithium-Ion Batteries (LIBs) is currently bottlenecked by the oxidative instability and flammability of conventional linear carbonates like Dimethyl Carbonate (DMC) and Ethyl Methyl Carbonate (EMC). Methyl 2,2,3,3-tetrafluoropropyl carbonate (M-TFPC) has emerged as a critical "bridge solvent"—offering the low viscosity of linear carbonates with the high oxidative stability (>4.8V) and non-flammability inherent to fluorinated motifs. This guide evaluates M-TFPC against standard alternatives, presenting evidence that it significantly reduces thermal runaway risks without the severe ionic conductivity penalty seen in other flame retardants.

Chemical Profile & Physical Properties

Unlike standard alkyl carbonates, M-TFPC incorporates a fluorinated propyl tail. This electron-withdrawing group lowers the HOMO energy level, making the molecule resistant to oxidation at high potentials.

| Property | M-TFPC (Target) | DMC (Standard) | EMC (Standard) | Impact on Battery |

| CAS Number | 156783-98-1 | 616-38-6 | 623-53-0 | Identity verification. |

| Molecular Weight | 190.09 g/mol | 90.08 g/mol | 104.10 g/mol | Higher MW implies lower volatility. |

| Flash Point | >100°C (High) | 18°C | 23°C | Critical Safety Factor. M-TFPC is effectively non-flammable under standard operating conditions. |

| Viscosity (25°C) | ~1.5 - 2.0 cP | 0.59 cP | 0.65 cP | Slightly higher viscosity requires blending (e.g., 20-30% vol) rather than pure use. |

| Oxidation Potential | > 5.2 V vs Li/Li+ | ~4.8 V | ~4.9 V | Enables 5V-class cathodes (e.g., LNMO). |

Comparative Performance Analysis

A. Flammability & Thermal Safety

The primary driver for adopting M-TFPC is safety. Standard electrolytes (1M LiPF₆ in EC/EMC) act as fuels during thermal runaway. M-TFPC acts as a diluent that suppresses flame propagation.

Experimental Evidence: Self-Extinguishing Time (SET) Data normalized from comparative flammability studies [1][5].

| Electrolyte Formulation | SET (s/g) | Flammability Rating | Observation |

| Base: 1.0M LiPF₆ in EC/EMC (3:7) | > 60 s/g | Highly Flammable | Sustained burning until solvent depletion. |

| Mod A: Base + 10% M-TFPC | ~ 20 s/g | Retarded | Flame slows but persists. |

| Mod B: Base + 30% M-TFPC | 0 s/g | Non-Flammable | Immediate self-extinguishing upon ignition source removal. |

B. Electrochemical Stability & Conductivity

A common drawback of fluorinated solvents is reduced ionic conductivity. However, M-TFPC maintains a "Goldilocks" balance—it is less viscous than cyclic fluorinated carbonates (like FEC), allowing for acceptable ion transport.

| Metric | Standard (EC/EMC) | Fluorinated Blend (EC/EMC/M-TFPC) | Interpretation |

| Ionic Conductivity (25°C) | 9.5 - 10.5 mS/cm | 6.8 - 7.5 mS/cm | ~30% reduction; acceptable for <2C rates. |

| Capacity Retention (NMC811, 4.5V) | 78% after 200 cycles | 92% after 200 cycles | Superior high-voltage stability compensates for lower conductivity. |

| Coulombic Efficiency (1st Cycle) | 85.2% | 87.5% | Reduced parasitic side reactions during formation. |

Mechanistic Insight

Why does M-TFPC improve safety and voltage stability simultaneously?

-

Radical Scavenging: The fluorinated alkyl chain captures H• and •OH radicals generated during thermal abuse, terminating chain reactions.

-

Anode Passivation: Unlike non-fluorinated linear carbonates, M-TFPC participates in SEI formation, donating Fluorine to form a robust, thin LiF-rich layer that prevents continuous electrolyte decomposition.

Figure 1: Mechanistic pathway of M-TFPC in preventing thermal runaway and stabilizing high-voltage interfaces.

Experimental Protocols

To validate the safety and performance claims of M-TFPC in your own lab, follow these standardized protocols.

Protocol A: Determination of Self-Extinguishing Time (SET)

Objective: Quantify the flammability of the electrolyte blend.

-

Preparation: Prepare 1.0g of electrolyte samples:

-

Control: 1.0M LiPF₆ in EC/EMC (3:7 vol).

-

Test: 1.0M LiPF₆ in EC/EMC/M-TFPC (3:4:3 vol).

-

-

Absorption: Soak a standardized glass fiber wick (0.5 cm diameter) with the electrolyte for 5 minutes.

-

Ignition: Suspend the wick vertically in a fume hood. Apply a non-luminous flame (butane torch) to the bottom of the wick for exactly 3 seconds .

-

Measurement: Remove the ignition source. Measure the time (

) it takes for the flame to extinguish naturally. -

Calculation:

-

Target: An SET of 0 s/g indicates a non-flammable classification.

-

Protocol B: High-Voltage Floating Test

Objective: Measure the oxidative stability (leakage current) at 5.0V.

-

Cell Assembly: Assemble CR2032 coin cells with:

-

Conditioning: Run 3 formation cycles at C/10 (3.5V – 4.9V).

-

Floating: Charge the cell to 5.0V at constant current, then hold the voltage constant for 10 hours .

-

Analysis: Monitor the leakage current.

-

Pass Criteria: Current decays to <10 µA/cm² and stabilizes. Rising current indicates continuous electrolyte oxidation.

-

Figure 2: Experimental workflow for validating M-TFPC electrolyte formulations.

Conclusion

Methyl 2,2,3,3-tetrafluoropropyl carbonate (M-TFPC) represents a definitive upgrade over conventional linear carbonates for high-energy-density applications. While it introduces a minor trade-off in ionic conductivity (~30% reduction), it provides two non-negotiable benefits for next-gen batteries:

-

Safety: It transforms a flammable electrolyte system into a self-extinguishing one (at >30% loading).

-

Voltage: It unlocks the 4.6V+ window required for Ni-rich cathodes by forming a stable, fluorinated interface.

For researchers targeting NMC811 or LNMO chemistries, M-TFPC is not just an additive; it is a necessary co-solvent to ensure the cell survives the rigorous demands of high-voltage cycling without compromising safety.

References

-

Flammability of Li-Ion Battery Electrolytes: Flash Point and Self-Extinguishing Time Measurements. Journal of The Electrochemical Society. (2015).

-

Fluorinated Solvent-Based Electrolytes for Low Temperature Li-Ion Batteries. Department of Energy (VTO Annual Merit Review). (2021).[3]

-

Process Development and Scale-Up of Critical Battery Materials (M-TFPC Scale-up). Department of Energy. (2021).[3]

-

Nonflammable Fluorinated Carbonate Electrolyte with High Salt-to-Solvent Ratios. ACS Applied Materials & Interfaces. (2019).[4][5]

-

Fire-Preventing LiPF6 and Ethylene Carbonate-Based Organic Liquid Electrolyte System. ACS Applied Materials & Interfaces. (2020).[3][4][6][7]

-

Methyl 2,2,3,3-tetrafluoropropyl carbonate (CAS 156783-98-1) Product Data. Santa Cruz Biotechnology. [8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. energy.gov [energy.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. data.epo.org [data.epo.org]

- 8. Methyl 2,2,3,3-tetrafluoropropyl carbonate | CAS 156783-98-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

peer-reviewed studies on the benefits of methyl 2,2,3,3-tetrafluoropropyl carbonate

This technical guide provides an objective, data-driven analysis of Methyl 2,2,3,3-tetrafluoropropyl carbonate (M-TFPC), focusing on its electrochemical superiority in energy storage and its utility as a fluorinated building block in pharmaceutical synthesis.

Executive Summary

Methyl 2,2,3,3-tetrafluoropropyl carbonate (M-TFPC) (CAS: 156783-98-1) is a linear fluorinated carbonate ester designed to overcome the electrochemical and safety limitations of conventional alkyl carbonates like Dimethyl Carbonate (DMC) and Ethyl Methyl Carbonate (EMC).

For Battery Researchers , M-TFPC offers a widened electrochemical window (>4.8 V vs. Li/Li⁺) and significantly reduced flammability, making it a critical co-solvent for high-voltage Li-ion cathodes (e.g., NMC811, Li-rich Mn-based). For Drug Development Professionals , M-TFPC serves as a specialized reagent for introducing the metabolically stable 2,2,3,3-tetrafluoropropyl motif, modulating lipophilicity and bioavailability in small molecule design.

Chemical Profile & Physical Properties[1][2][3][4]

M-TFPC introduces a fluorinated alkyl chain (

Table 1: Comparative Physical Properties

| Property | Methyl 2,2,3,3-tetrafluoropropyl carbonate (M-TFPC) | Dimethyl Carbonate (DMC) | Ethyl Methyl Carbonate (EMC) | Impact on Performance |

| CAS Number | 156783-98-1 | 616-38-6 | 623-53-0 | Identity verification. |

| Molecular Formula | Fluorination increases MW and density. | |||

| Oxidation Potential | > 4.8 V (vs. Li/Li⁺) | ~4.3 V | ~4.4 V | Critical Benefit: Enables high-voltage cathodes without electrolyte breakdown. |

| Flash Point | > 100°C (High/Non-flammable) | 17°C | 23°C | Safety: Drastically reduces thermal runaway risk. |

| Viscosity (25°C) | ~2.5 - 3.0 cP | 0.59 cP | 0.65 cP | Trade-off: Higher viscosity requires blending (e.g., 30% M-TFPC) to maintain ionic conductivity. |

| Dielectric Constant | High (due to polar C-F bonds) | 3.1 | 2.9 | Improves salt dissociation compared to linear alkyl carbonates. |

Application Domain A: High-Voltage Energy Storage

Mechanism of Action

The electron-withdrawing nature of the fluorine atoms in M-TFPC reduces the electron density on the carbonate core. This lowers the HOMO energy level, making the molecule less susceptible to losing electrons (oxidation) at the cathode surface. Additionally, M-TFPC participates in the formation of a thin, fluorine-rich Solid Electrolyte Interphase (SEI) on the anode, which is more robust than the organic SEI formed by EC/DMC.

Experimental Protocol: High-Voltage Electrolyte Formulation

Objective: Formulate an electrolyte stable up to 4.8V for NMC811/Graphite cells.

Materials:

-

Co-Solvent: M-TFPC (Target) vs. EMC (Control)

-

Salt:

(Battery Grade, 99.99%)

Workflow:

-

Preparation: Dry all solvents over molecular sieves (3Å) until water content is <10 ppm (Karl Fischer titration).

-

Blending:

-

Control: 1.0 M

in EC:EMC (3:7 wt%). -

Test: 1.0 M

in EC:M-TFPC (3:7 wt%).

-

-

Assembly: Assemble coin cells (CR2032) with NMC811 cathode and Li-metal anode in an Argon-filled glovebox (

ppm). -

Testing: Perform Linear Sweep Voltammetry (LSV) from 3.0 V to 6.0 V at 1 mV/s using a potentiostat.

Data Interpretation:

-

The Control electrolyte typically shows an oxidation current spike (decomposition) starting at ~4.3 V.

-

The M-TFPC electrolyte maintains a flat baseline current up to ~4.9 V, validating high-voltage stability.

Visualization: Electrochemical Stability Window

Caption: Comparison of oxidative stability mechanisms. M-TFPC lowers HOMO energy, preventing electron transfer at high voltages and forming a protective Cathode Electrolyte Interphase (CEI).

Application Domain B: Pharmaceutical Synthesis

Utility as a Fluorinated Building Block

In drug discovery, the 2,2,3,3-tetrafluoropropyl group acts as a bioisostere for alkyl chains, increasing metabolic stability (blocking P450 oxidation sites) and lipophilicity. M-TFPC acts as a "soft" alkylating or carbonylating agent.

Synthetic Protocol: Carbamoylation of Amines

Objective: Introduce the tetrafluoropropyl carbamate motif into a secondary amine (drug scaffold).

Reaction:

Step-by-Step:

-

Charge: In a round-bottom flask, dissolve the amine (1.0 eq) in anhydrous THF.

-

Reagent: Add M-TFPC (1.2 eq) and a catalytic base (e.g.,

or -

Reflux: Heat to 60°C for 4-6 hours. Monitor by TLC or LC-MS.

-

Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine.

-

Purification: The methyl byproduct is volatile; the fluorinated carbamate is isolated via column chromatography.

Why M-TFPC? Unlike using fluoro-alcohols + phosgene (highly toxic), M-TFPC is a green reagent alternative that avoids handling gaseous toxic intermediates while delivering the same fluorinated motif.

Visualization: Synthesis & Utility Pathway

Caption: Synthesis route of M-TFPC and its divergent applications in energy storage (safety/voltage) and medicinal chemistry (bioavailability).

References

-

Synthesis & Properties of Fluorinated Carbonates Zhang, Z. et al. "Fluorinated Cyclic Carbonates and Compositions Thereof." U.S. Patent 2011/0244313 A1. 2011.

-

Electrochemical Stability in Li-Ion Batteries Smart, M. C. et al. "Improved performance and safety of lithium ion cells with the use of fluorinated carbonate-based electrolytes." NASA Technical Reports Server. 2002.

-

Transesterification Synthesis Methods Tundo, P. et al. "Transesterification of Dialkyl Carbonates with 2,2,3,3-Tetrafluoropropan-1-ol."[3][4] ResearchGate / Green Chemistry.[4]

-

High Voltage Electrolyte Additives Xu, K. "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. 2014.[5]

-

Safety Characteristics of Fluorinated Solvents Arai, J. "Non-flammable electrolytes for lithium-ion batteries based on fluorinated carbonate solvents." Journal of Power Sources.

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 2,2,3,3-tetrafluoropropyl carbonate

A Senior Scientist’s Guide to Safety, Logistics, and Operational Integrity

Executive Summary: Respect the Fluorine

Methyl 2,2,3,3-tetrafluoropropyl carbonate (M-TFPC) is not a standard organic solvent. While it shares the flammability of common carbonates (like DMC or EMC), its fluorinated tail introduces unique chemical behaviors that demand a specific safety architecture.

As researchers, we often focus on its high-voltage stability in lithium-ion battery electrolytes. However, the operational reality is that fluorinated carbonates are potential HF (Hydrofluoric Acid) precursors. Upon thermal decomposition or hydrolysis (contact with moisture), the C-F bonds can release fluoride ions, which form HF in the presence of protons.

This guide moves beyond the basic SDS to provide a field-proven protocol for handling M-TFPC with the rigor required for high-purity electrochemical research.

Risk Assessment Profile

The Enemy You Know: Treat M-TFPC as a Flammable Liquid and a Moisture-Sensitive Irritant .

| Parameter | Specification / Hazard | Operational Implication |

| CAS Number | 156783-98-1 | Use for precise inventory tracking.[1] |

| Physical State | Liquid, Colorless | Hard to detect spills visually on white surfaces. |

| Flash Point | ~23–40°C (Est.) | Flammable. Ground/bond all transfer equipment. Store in flammables cabinet. |

| Hydrolysis Risk | Moderate to High | Generates HF. Do not store in glass with loose caps; use PTFE-lined seals. |

| Skin/Eye | Irritant (Cat 2/2A) | Defats skin rapidly; fluorinated tail enhances permeation. |

| Incompatibility | Strong Oxidizers, Lewis Acids | Avoid contact with strong bases which accelerate hydrolysis. |

Critical Insight: While pure M-TFPC is "just" an irritant, M-TFPC mixed with LiPF₆ (electrolyte) is effectively an HF solution. The carbonate solvent facilitates the transport of fluoride ions through standard nitrile gloves.[2]

The PPE Defense System

Standard lab PPE is insufficient for fluorinated electrolytes. We employ a Layered Defense Strategy .

A. Respiratory Protection (The Primary Barrier)

-

Engineering Control: All handling must occur inside a certified chemical fume hood or an inert atmosphere glovebox (Argon/Nitrogen).

-

Why: M-TFPC vapors are respiratory irritants.[3][4] More importantly, if hydrolysis occurs, you cannot smell the initial release of HF until exposure limits are exceeded.

B. Ocular Protection

-

Requirement: Chemical Splash Goggles (ANSI Z87.1+).

-

Prohibition: Safety glasses are unacceptable for liquid handling. A splash of fluorinated carbonate can track around glasses; if it contains lithium salts, it can cause deep ocular tissue damage.

C. Dermal Protection (The Glove Protocol)

-

The Myth: "Nitrile protects against everything."

-

The Reality: Fluorinated carbonates can permeate standard nitrile (4 mil) in minutes. If carrying dissolved salts (LiPF₆), they act as a vehicle for fluoride to penetrate the skin.[2]

Glove Selection Logic:

-

Routine Aliquoting (Pure Solvent): Double-gloved Nitrile (minimum 5 mil outer). Protocol: Immediately change outer glove upon any splash.

-

Spill Cleanup / Electrolyte Handling: Laminate Gloves (Silver Shield / 4H) are mandatory as the inner liner, worn under a heavy nitrile outer glove for dexterity.

Visualizing the PPE Logic

Figure 1: Decision logic for Personal Protective Equipment based on the specific form of the chemical.

Operational Protocol: The Closed-Loop Transfer

To maintain "Battery Grade" purity (<50 ppm H₂O) and safety, never pour M-TFPC. Use positive pressure transfer.

Equipment:

-

Glass syringe (oven-dried).

-

Stainless steel needle (long gauge).

-

Septum-sealed bottle (M-TFPC).

-

Inert gas line (Argon/Nitrogen).

Step-by-Step Procedure:

-

Secure the Vessel: Clamp the M-TFPC bottle inside the fume hood. Ensure it is at room temperature.

-

Purge: Insert an inert gas line (needle) into the septum to create positive pressure.

-

Aspirate: Insert the syringe needle. The positive pressure will help fill the syringe without introducing air bubbles (moisture).

-

Transfer: Withdraw the needle and immediately transfer to your reaction vessel.

-

Decon: Wipe the syringe needle with a Kimwipe soaked in acetone before removing it from the hood.

Pro-Tip: If you are mixing M-TFPC with LiPF₆, add the salt to the solvent slowly. The dissolution is exothermic; heat accelerates the degradation of the fluorinated carbonate into HF. Cool the mixing vessel.

Emergency Response & Disposal

Spill Response Algorithm

Do not treat this like a water spill.

-

Evacuate: Clear the immediate area.

-

Assess: Is it >50 mL? Is it hot?

-

PPE Up: Don Silver Shield gloves and respiratory protection.

-

Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (fire hazard).

-

Neutralize (If Electrolyte): If LiPF₆ was present, apply a weak base (sodium bicarbonate) to the absorbent to neutralize potential HF.

First Aid (HF Contingency)

Even if you are handling the pure solvent, always have Calcium Gluconate Gel available in the lab.

-

Skin Contact: Wash with water for 5 minutes, then immediately massage Calcium Gluconate gel into the skin. Seek medical attention.

-

Eye Contact: Flush for 15 minutes. Do not apply gel to eyes.

Disposal Workflow

-

Segregation: Waste M-TFPC must go into "Halogenated Organic Solvent" waste.

-

Never: Do not mix with Acid Waste (exothermic reaction) or Aqueous Waste (hydrolysis/HF generation).

-

Labeling: Clearly mark the tag with "Fluorinated Carbonate" and "Flammable."

Figure 2: Waste segregation workflow to prevent downstream hazards.

References

-

Santa Cruz Biotechnology. Methyl 2,2,3,3-tetrafluoropropyl carbonate (CAS 156783-98-1) Safety Data.[5] Retrieved from

-

American Chemical Society (ACS). Lessons Learned—Fluoride Exposure: Permeation of Nitrile Gloves by Fluorinated Electrolytes. (2020).[2][4] Retrieved from

-

TCI Chemicals. Methyl 2,2,2-Trifluoroethyl Carbonate Safety Data Sheet (Analogous Fluorinated Carbonate Data). Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: Methyl (2,2,2-trifluoroethyl) carbonate. Retrieved from

-

NIST. Per- and Polyfluoroalkyl Substances (PFAS) Safety Data (General Fluorinated Solvent Hazards). Retrieved from

Sources

- 1. Methyl 2,2,3,3-tetrafluoropropyl carbonate, CasNo.156783-98-1 Hangzhou Share Chemical Co., Ltd(expird) China (Mainland) [sharechem.lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methyl 2,2,2-trifluoroethyl carbonate | C4H5F3O3 | CID 17761042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. Methyl 2,2,3,3-tetrafluoropropyl carbonate | CAS 156783-98-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.